![molecular formula C21H20N2O2 B2834493 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097924-96-2](/img/structure/B2834493.png)
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Naphthalene is a polycyclic aromatic hydrocarbon well-known for its use in mothballs.
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
Benzofuran is a compound that consists of a fused five-member and six-member aromatic ring. In the case of 3-Methyl-2,3-dihydro-benzofuran, there is a methyl group attached to the third carbon in the ring .Applications De Recherche Scientifique
Photochemical Trifluoromethylation
- A study by Akiyama et al. (1988) explored the photochemical introduction of trifluoromethyl groups in aromatic and heteroaromatic rings, including naphthalene, which is structurally related to the compound . This process allows for the synthesis of pharmacologically significant compounds like 5-trifluoromethyluracil (Akiyama et al., 1988).
Conformational Adjustments in Urea Derivatives
- Phukan and Baruah (2016) investigated conformational adjustments in urea derivatives containing naphthalen-1-yl groups. These adjustments were key in forming hydrogen-bonded synthons for self-assembly in crystalline structures (Phukan & Baruah, 2016).
Synthons for Biologically Active Compounds
- The work by Kukovinets et al. (2006) demonstrated the use of naphthalene derivatives as synthons for creating biologically active compounds. Their research highlighted the potential of such derivatives in synthesizing effective juvenoids (Kukovinets et al., 2006).
Interactions with Aromatic Hydrocarbons
- Duffy, Kowalczyk, and Jorgensen (1993) studied the interactions between denaturants like urea and aromatic hydrocarbons, including naphthalene. This research is important for understanding protein-denaturant interactions in aqueous environments (Duffy, Kowalczyk & Jorgensen, 1993).
Synthesis of Benz[h]imidazoquinazoline Ring System
- Petridou-Fischer and Papadopoulos (1984) reported the synthesis of compounds with the benz[h]imidazo[1,2-c]quinazoline ring system using naphthalenecarbonitrile derivatives, showcasing the versatility of naphthalene derivatives in synthesizing complex heterocyclic compounds (Petridou-Fischer & Papadopoulos, 1984).
Antiamnestic and Antihypoxic Activities
- A study by Ono et al. (1995) on cognitive enhancing agents explored the antiamnestic and antihypoxic activities of compounds derived from bicyclic arenes like naphthalene, emphasizing the potential of such compounds in therapeutic applications (Ono et al., 1995).
Histamine H3 Receptor Antagonists
- Black et al. (2007) designed naphthalene-based compounds as potent histamine H3 receptor antagonists, demonstrating the compound's relevance in the development of new pharmaceuticals (Black et al., 2007).
Photolysis of Alpha-Diazonaphthoquinones
- The study by Almstead, Urwyler, and Wirz (1994) on the flash photolysis of alpha-diazonaphthoquinones highlights the photoreactivity of naphthalene derivatives, useful in photochemical studies and applications (Almstead, Urwyler & Wirz, 1994).
Synthesis of N-Alkyl-(naphth-1-yl)methylamines
- Kazakov (2003) presented methods for synthesizing N-alkyl-(naphth-1-yl)methylamines, underscoring the chemical versatility of naphthalene derivatives in producing biologically active substances (Kazakov, 2003).
Mécanisme D'action
While the specific mechanism of action for “3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea” is not available, benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Orientations Futures
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and efficacy .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(23-13-17-14-25-20-11-4-3-10-19(17)20)22-12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,17H,12-14H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQBGVTNGTPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
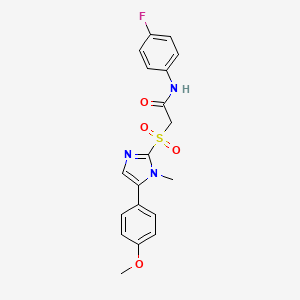
![2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile](/img/structure/B2834411.png)
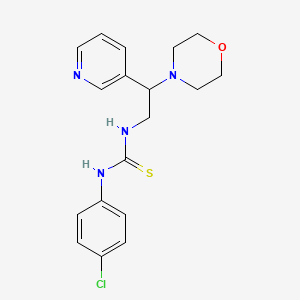
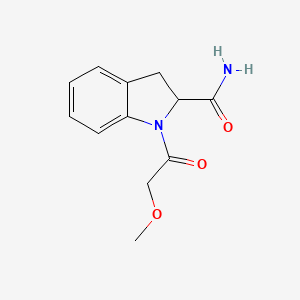
![2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2834414.png)
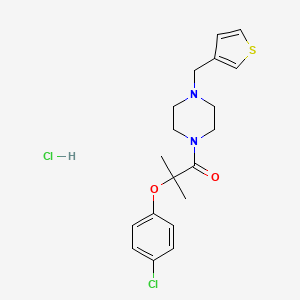
![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)
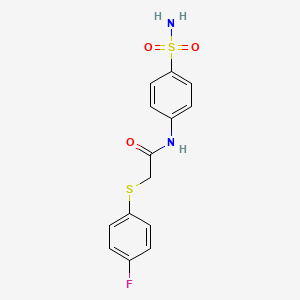
![2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)
![4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2834424.png)
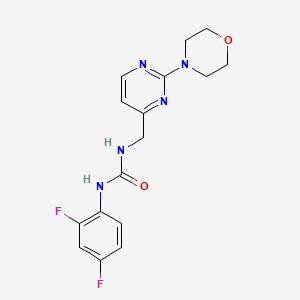
![7-fluoro-2-methyl-3-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2834427.png)
![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2834431.png)

